3-[3-oxo-5-(2-oxopropyl)-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid
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Overview
Description
3-[3-oxo-5-(2-oxopropyl)-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid is a useful research compound. Its molecular formula is C15H14N4O4 and its molecular weight is 314.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.10150494 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic System Construction
The construction of heterocyclic systems, such as the 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine heterocyclic system, has attracted attention for possible drug modification and the development of novel materials with unique physical properties. Such systems are synthesized through reactions involving compounds like ethyl 2-(hydroxyimino)propanoate with disulfur dichloride and o-aminophenol, showcasing their versatility in chemical synthesis (Konstantinova et al., 2020).
Biological Activity of Azines
Studies on biologically active azines, particularly diazines and their pyrimidine hetero analogs like oxo derivatives of unsaturated 1,3-oxazines, have shown that these compounds exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects. This highlights their potential as starting points for the synthesis of new biologically active compounds (Ovsyannikova et al., 2016).
Oxidative Cross-Coupling for β-Azolyl Propanoic Acid Derivatives
The oxidative heteroarylation of unactivated C(sp3)-H bonds with azole C(sp2)-H bonds via copper or nickel catalysis has been developed to provide a rapid pathway to β-azolyl propanoic acid derivatives. These derivatives are frequently found in biologically active molecules and pharmaceuticals, indicating their importance in drug development (Tan et al., 2017).
Cyclization by N-Nucleophiles
The development of new preparation methods for derivatives of 1,4-dihydro-1,2,4-triazino[4,3-a]-, 2-aryl-1(9)H-, and 1-R-imidazo[1,2-a]benzimidazole based on 1-acylmethylbenzimidazole-2-sulfonic acids demonstrates the chemical versatility of these compounds. Their reactions with 2-aminoethanol produce compounds of previously unknown polycyclic systems, expanding the scope of heterocyclic chemistry (Kuz’menko et al., 2014).
Pyrazolo and Triazine Derivatives Synthesis
The reactions of 4-oxo benz[1,3-e]oxazinium perchlorates with α-aminoazoles leading to the formation of pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]1,3,5]triazine series derivatives underscore the compound's utility in generating novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (Zamigailo et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
3-[3-oxo-5-(2-oxopropyl)-[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-9(20)8-18-11-4-2-3-5-12(11)19-15(18)16-14(23)10(17-19)6-7-13(21)22/h2-5H,6-8H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYWKIIWRUIEAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=CC=CC=C2N3C1=NC(=O)C(=N3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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